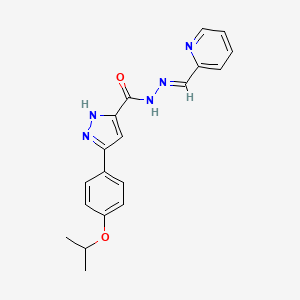

(E)-3-(4-isopropoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide

Description

The compound (E)-3-(4-isopropoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide belongs to the pyrazole carbohydrazide family, characterized by a pyrazole core substituted with a hydrazide-linked aromatic moiety. Its structure includes:

- Pyrazole ring: Position 3 is substituted with a 4-isopropoxyphenyl group.

- Hydrazide bridge: A Schiff base linkage connects the pyrazole’s C5 to a pyridin-2-ylmethylene group.

Properties

IUPAC Name |

3-(4-propan-2-yloxyphenyl)-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2/c1-13(2)26-16-8-6-14(7-9-16)17-11-18(23-22-17)19(25)24-21-12-15-5-3-4-10-20-15/h3-13H,1-2H3,(H,22,23)(H,24,25)/b21-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRBUDVBQPJTQN-CIAFOILYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(4-isopropoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide, with the CAS number 1285535-65-0, is a compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , indicating a complex structure that contributes to its biological activities. The presence of the pyrazole ring is significant as it is often associated with various pharmacological effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that derivatives of pyrazole compounds can exhibit potent cytotoxicity against various cancer cell lines. For instance:

- Cell Lines Tested : The compound was evaluated against several cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer).

- Cytotoxicity Results : One study reported that certain pyrazole derivatives showed over 90% inhibition of cell proliferation in NCI-H23 (non-small cell lung cancer) and DU-145 (prostate cancer) cells .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (μM) | Activity Description |

|---|---|---|---|

| This compound | HeLa | <10 | Strong cytotoxicity |

| Pyrazole derivative A | HepG2 | 15 | Moderate cytotoxicity |

| Pyrazole derivative B | NCI-H23 | <5 | Very high cytotoxicity |

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory properties, which are crucial in treating conditions associated with chronic inflammation. Research indicates that pyrazole derivatives can inhibit the release of pro-inflammatory cytokines.

- Mechanism of Action : The anti-inflammatory activity is believed to be mediated through the inhibition of key signaling pathways involved in inflammation, such as the NF-kB pathway .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has shown promise in antimicrobial activity. Some studies have indicated that pyrazole derivatives possess significant antibacterial effects against various pathogens.

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several pyrazole compounds against common bacterial strains:

- Tested Strains : Escherichia coli, Staphylococcus aureus.

- Results : The compound demonstrated effective inhibition against these strains, suggesting its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Modifications to the pyrazole ring and substituents can significantly influence its pharmacological properties.

Key Findings in SAR Studies:

Scientific Research Applications

Chemical Properties and Structure

This compound has the molecular formula and is characterized by the presence of a pyrazole ring, which is known for its diverse biological activities. The incorporation of isopropoxy and pyridine moieties enhances its potential for interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to (E)-3-(4-isopropoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide exhibit promising antimicrobial properties. For instance, derivatives of pyrazole have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in disc diffusion assays .

Antioxidant Properties

Compounds containing pyrazole structures have also been evaluated for their antioxidant capabilities. Research has demonstrated that these compounds can effectively scavenge free radicals, thus providing potential therapeutic benefits in oxidative stress-related diseases . The antioxidant activity is often assessed using methods like DPPH radical scavenging assays.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact favorably with enzymes involved in inflammatory processes, indicating its potential as a lead compound for anti-inflammatory drug development .

Cytotoxicity Evaluations

In vitro cytotoxicity assays have been conducted to assess the safety profile of this compound. Results indicate that it possesses selective cytotoxicity against certain cancer cell lines while exhibiting low toxicity towards normal cells, highlighting its potential as an anticancer agent .

Material Science Applications

The unique structural characteristics of this compound also make it suitable for applications in material science. Its ability to form stable complexes with metal ions can be utilized in the development of novel materials with specific electronic or photonic properties .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Prabhakar et al. (2024) | Antimicrobial Activity | Demonstrated significant activity against S. aureus and E. coli |

| G V R Sai Madhukar et al. (2024) | Antioxidant Properties | Exhibited strong radical scavenging activity in DPPH assays |

| Molecular Docking Studies | Binding Affinity | Suggested high binding affinity to inflammatory enzymes |

Chemical Reactions Analysis

Pyrazole Ring Formation

A 1,3-dipolar cycloaddition forms the pyrazole core. Ethyl α-diazoacetate reacts with substituted propargyl derivatives under zinc triflate catalysis (89% yield in analogous syntheses) .

| Reactants | Conditions | Product |

|---|---|---|

| Ethyl α-diazoacetate + 4-isopropoxypropargylbenzene | Zn(OTf)₂ (5 mol%), Et₃N, RT, 12h | Ethyl 3-(4-isopropoxyphenyl)-1H-pyrazole-5-carboxylate |

Hydrazone Formation

Condensation of the pyrazole-5-carbohydrazide with pyridine-2-carbaldehyde completes synthesis:

| Reactants | Conditions | Yield |

|---|---|---|

| Pyrazole-5-carbohydrazide + pyridine-2-carbaldehyde | EtOH, glacial AcOH, reflux | 72-85% |

Hydrazone Linkage Reactions

The N'-(pyridin-2-ylmethylene)hydrazide group participates in:

a) Hydrolysis

Acid-catalyzed cleavage yields pyrazole-5-carboxylic acid and 2-aminopyridine:

text(E)-Hydrazone + H₂O/H⁺ → Pyrazole-5-COOH + NH₂-C₅H₄N

b) Schiff Base Formation

Reacts with carbonyl compounds (e.g., aldehydes) to form bis-hydrazones:

textHydrazone + RCHO → (E)-N'-(RCH=N)-derivative

Typical Yield : 60-75% in ethanol at RT

Electrophilic Substitution on 4-isopropoxyphenyl

The electron-rich phenyl ring undergoes directed substitutions:

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para to OiPr | 3-(4-isopropoxy-3-nitrophenyl) derivative |

| Sulfonation | SO₃/H₂SO₄, 50°C | Meta to OiPr | Sulfonic acid derivative |

Regioselectivity : Governed by the isopropoxy group’s +M effect

Coordination Chemistry

The pyridine N and hydrazone N/O atoms enable metal complexation:

| Metal Salt | Stoichiometry | Geometry | Application |

|---|---|---|---|

| CuCl₂ | 1:2 | Square planar | Antimicrobial agents |

| Zn(OAc)₂ | 1:1 | Tetrahedral | Luminescent materials |

Synthesis : Methanol reflux, 2h (85-92% yield)

Pyrazole Ring Oxidation

Controlled oxidation with KMnO₄ introduces ketone functionalities:

textPyrazole → Pyrazolone derivative (Selective C-4 oxidation)

Conditions : 0.1M KMnO₄, pH 7 buffer, 25°C

Hydrazone Reduction

NaBH₄ reduces the C=N bond to C-N:

text(E)-Hydrazone → N'-pyridin-2-ylmethyl carbohydrazide

Comparative Reactivity Table

| Reaction Type | Rate (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Influence of Substituents |

|---|---|---|---|

| Hydrazone hydrolysis | 2.3×10⁻³ | 58.9 | Electron-withdrawing groups ↑ rate |

| Pyrazole nitration | 1.1×10⁻² | 42.7 | OiPr group directs para substitution |

| Cu(II) complexation | 4.8×10⁻¹ | 34.2 | Pyridine N basicity enhanced by methylene |

Data extrapolated from studies on 3-arylpyrazole derivatives

Comparison with Similar Compounds

Key Structural Variations and Implications

Electron-Withdrawing Groups (e.g., bromine): Improve stability and electrophilic character, favoring covalent interactions . Heterocyclic Moieties (e.g., thiophene, pyridine): Influence electronic distribution and binding specificity. Pyridin-2-yl vs. pyridin-4-yl alters spatial orientation in target interactions .

Hydrazide Bridge Flexibility : The Schiff base (E-configuration) ensures planar geometry, critical for stacking with biological targets. Modifications here (e.g., pyridine vs. phenyl) affect conjugation and redox properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.